

# The Methoxyimino Group: A Nexus of Reactivity in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha-(Methoxyimino)furan-2-acetic acid*

Cat. No.: B106194

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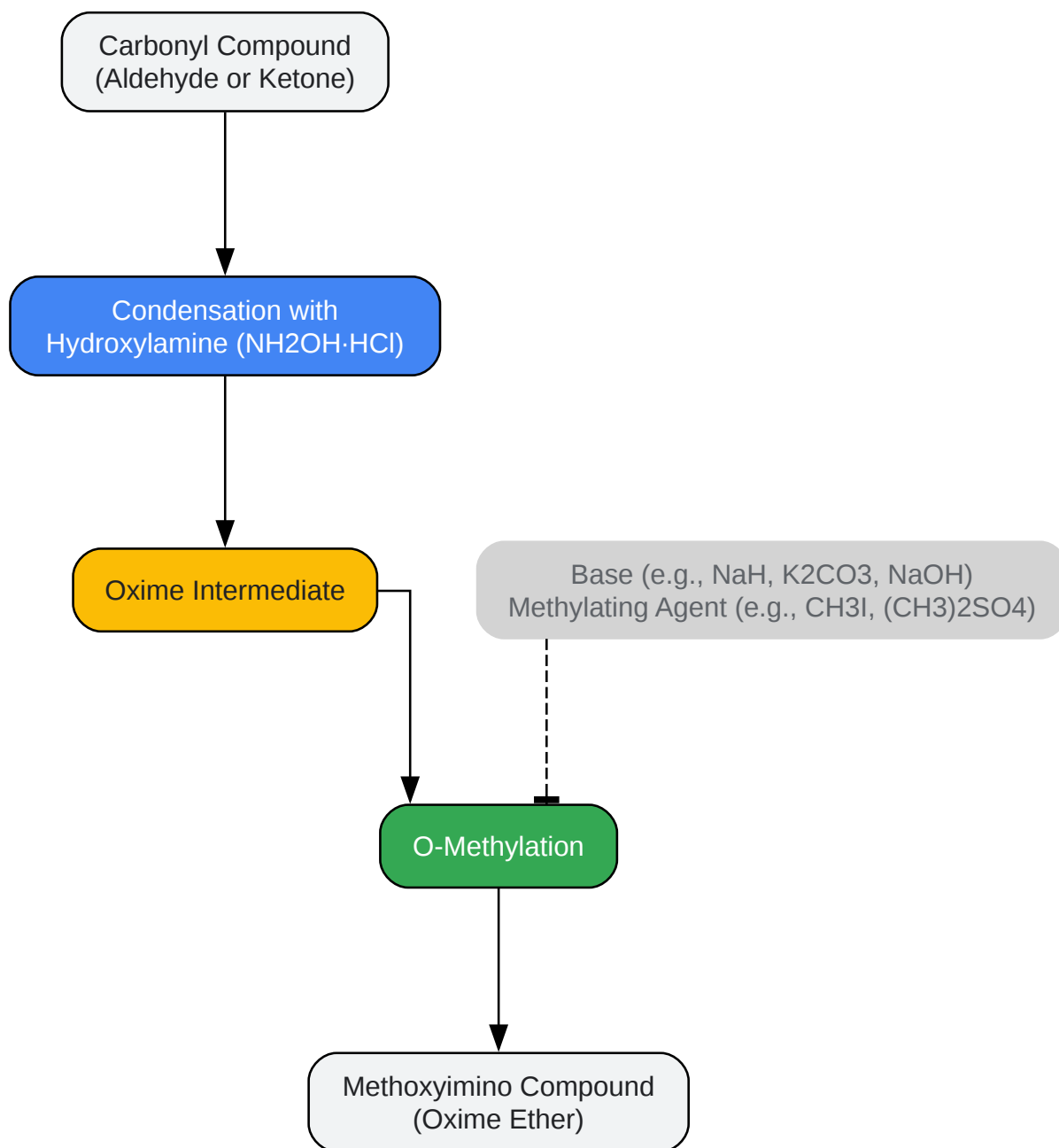
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

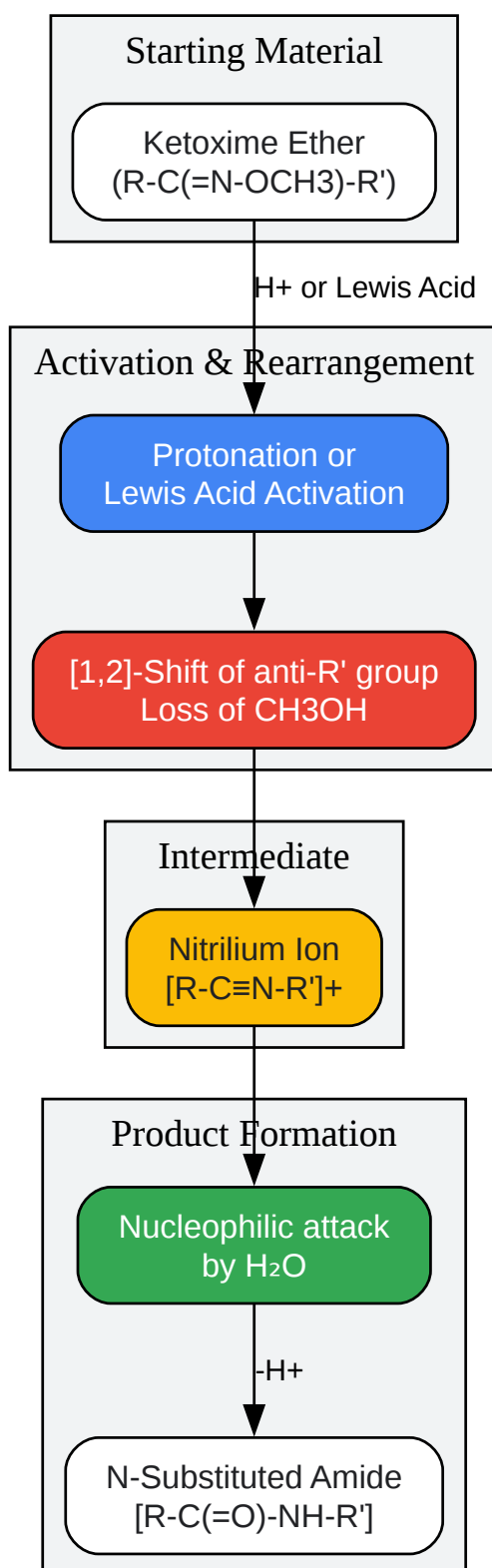
The methoxyimino group, a prominent member of the oxime ether family, stands as a cornerstone functional group in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity patterns make it an invaluable tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Beyond its role as a versatile synthetic intermediate, the methoxyimino moiety is a critical pharmacophore in numerous clinically significant drugs, most notably in the third-generation cephalosporin antibiotics, where its specific stereochemistry imparts crucial resistance to enzymatic degradation. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of the methoxyimino functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

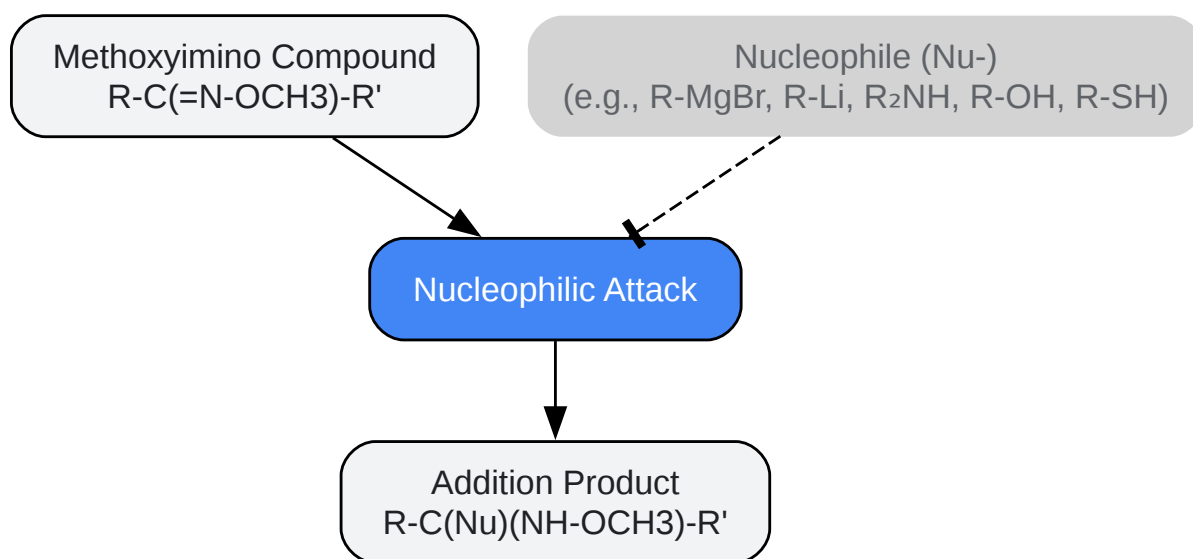
## Synthesis of Methoxyimino Compounds

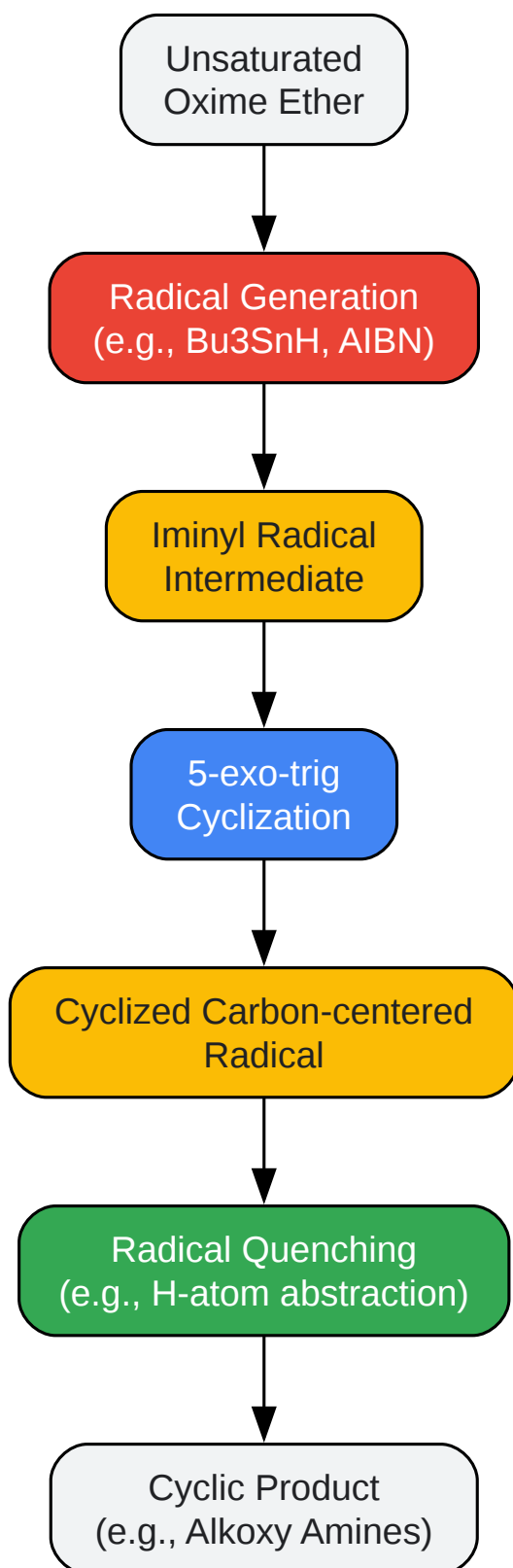
The most common and direct route to methoxyimino compounds is the O-alkylation of a parent oxime with a methylating agent. This transformation is typically achieved by deprotonating the oxime hydroxyl group with a suitable base, followed by nucleophilic substitution on the methylating agent. A variety of conditions have been developed to accommodate different substrates and scales.

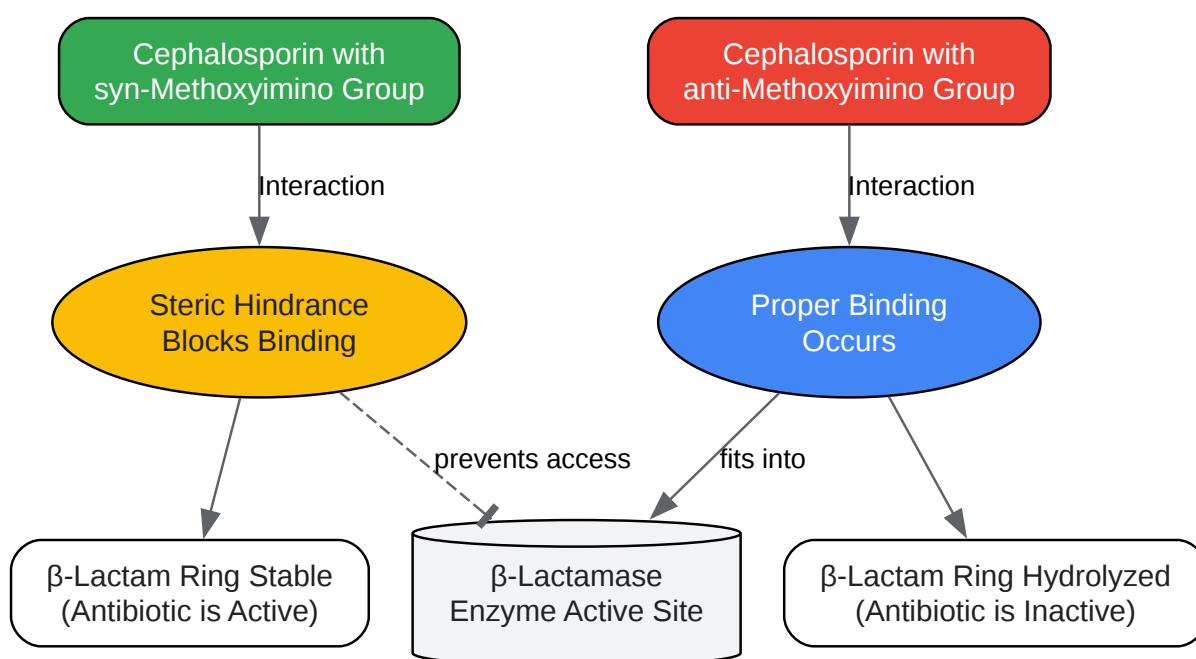
## General Synthesis Workflow











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